1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and oxo groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method includes the use of tert-butyl chloroformate and methylamine as starting materials, which react under controlled conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds .
Scientific Research Applications
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups, along with the oxo functionality, makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLFGKYCFXSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173090 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869564-40-9 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869564-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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